molecular formula C27H21N3OS B216055 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Katalognummer B216055
Molekulargewicht: 435.5 g/mol
InChI-Schlüssel: LIKAEKFNSUMEAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is a compound with potential applications in scientific research.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the inhibition of various cellular processes, including cell proliferation, angiogenesis, and metastasis. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. It may also affect the expression of various genes involved in cancer progression.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potential to inhibit the growth of various cancer cell lines. However, one limitation is that it may not be effective against all types of cancer cells. Additionally, further studies are needed to determine its toxicity and potential side effects.

Zukünftige Richtungen

There are several possible future directions for research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One direction is to further investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential synergistic effects with other anticancer agents. Additionally, further studies are needed to determine its mechanism of action and potential side effects in vivo.

Synthesemethoden

The synthesis of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 5-ethyl-4-phenyl-1,3-thiazole-2-amine in the presence of a base. The final product is obtained by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It may also have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenyl-4-quinolinecarboxamide

Molekularformel

C27H21N3OS

Molekulargewicht

435.5 g/mol

IUPAC-Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C27H21N3OS/c1-2-24-25(19-13-7-4-8-14-19)29-27(32-24)30-26(31)21-17-23(18-11-5-3-6-12-18)28-22-16-10-9-15-20(21)22/h3-17H,2H2,1H3,(H,29,30,31)

InChI-Schlüssel

LIKAEKFNSUMEAA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Kanonische SMILES

CCC1=C(N=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.